molecular formula C10H12BrNO B1278140 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 136545-05-6

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Katalognummer: B1278140
CAS-Nummer: 136545-05-6
Molekulargewicht: 242.11 g/mol
InChI-Schlüssel: WIQSBEQGGVTZRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine and its derivatives have been extensively studied for their synthesis methods and the creation of various derivatives. Research has shown innovative synthesis methods for these compounds, utilizing starting materials like 2-aminophenol and various alkenes (詹淑婷, 2012). Synthesis approaches have also focused on producing specific derivatives, such as those with nitro groups or carboxylic acid groups, to explore their potential applications (Yin Du-lin, 2007).

Structure-Activity Relationships

The study of structure-activity relationships (SAR) has been a key area of research for these compounds. For instance, the investigation of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidines revealed insights into their Na/H exchange inhibitory activities, indicating the importance of specific substituents for biological activity (T. Yamamoto et al., 1998). Further studies have expanded on this by exploring various modifications to enhance potency and selectivity (Takeshi Yamamoto et al., 1999).

Pharmaceutical Applications

In pharmaceutical research, derivatives of this compound have been investigated for various therapeutic applications. One notable study focused on their potential as Na/H exchange inhibitors, which could be relevant for conditions like ischemia-reperfusion induced injury (T. Yamamoto et al., 2000). Additionally, compounds like Y08060, a derivative targeting bromodomain-containing protein 4 (BRD4), have shown promise in the treatment of prostate cancer (Qiu-ping Xiang et al., 2018).

Biological Activity and Potential Therapeutic Uses

Research has also delved into the biological activity of these compounds in various models. Studies have shown that specific derivatives can exhibit significant anti-inflammatory activity, suggesting their potential for development into new therapeutic agents (Yan-Fei Li et al., 2016). Furthermore, the anti-platelet aggregation properties of certain 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been evaluated, indicating their potential in cardiovascular therapies (Xiao Tian et al., 2012).

Safety and Hazards

Sigma-Aldrich provides “6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine” as-is and makes no representation or warranty with respect to this product . It is classified as a combustible solid .

Wirkmechanismus

Mode of Action

Compounds with similar structures have been shown to exhibit moderate activity when an amino substitution is made at position 6 . This suggests that the bromine atom at position 6 may play a crucial role in the compound’s interaction with its targets.

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .

Eigenschaften

IUPAC Name

6-bromo-2,2-dimethyl-3,4-dihydro-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-10(2)6-12-8-5-7(11)3-4-9(8)13-10/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQSBEQGGVTZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(O1)C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444427
Record name 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136545-05-6
Record name 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.